Perylene Red

Descripción

Propiedades

IUPAC Name |

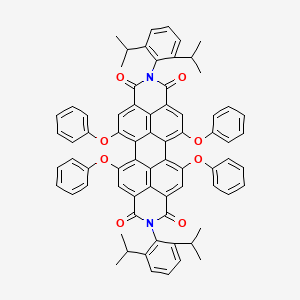

7,18-bis[2,6-di(propan-2-yl)phenyl]-11,14,22,26-tetraphenoxy-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2(26),3,5(25),9,11,13,15,20,23-decaene-6,8,17,19-tetrone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C72H58N2O8/c1-39(2)47-31-21-32-48(40(3)4)67(47)73-69(75)51-35-55(79-43-23-13-9-14-24-43)61-63-57(81-45-27-17-11-18-28-45)37-53-60-54(72(78)74(71(53)77)68-49(41(5)6)33-22-34-50(68)42(7)8)38-58(82-46-29-19-12-20-30-46)64(66(60)63)62-56(80-44-25-15-10-16-26-44)36-52(70(73)76)59(51)65(61)62/h9-42H,1-8H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZSIDSMUTXFKNS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)N2C(=O)C3=CC(=C4C5=C(C=C6C7=C5C(=C(C=C7C(=O)N(C6=O)C8=C(C=CC=C8C(C)C)C(C)C)OC9=CC=CC=C9)C1=C(C=C(C3=C41)C2=O)OC1=CC=CC=C1)OC1=CC=CC=C1)OC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C72H58N2O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1079.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123174-58-3, 112100-07-9 |

Source

|

| Record name | Perylene Red | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123174583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 112100-07-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 123174-58-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERYLENE RED | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1283KGS16D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Perylene Red: A Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

Perylene Red, a class of high-performance organic pigments, is renowned for its exceptional chemical and photophysical stability, strong absorption in the visible light spectrum, and high fluorescence quantum yields. These properties have led to its widespread use not only in industrial applications such as automotive paints and plastics but also in advanced scientific research, including organic electronics, photovoltaics, and, increasingly, in the biomedical field. For drug development professionals, this compound derivatives are of particular interest as robust fluorescent probes for cellular imaging and as potent photosensitizers in photodynamic therapy (PDT).[1][2][3]

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, with a focus on Pigment Red 178. It includes detailed experimental protocols, a summary of key characterization data, and visual workflows to aid researchers in their practical applications.

Synthesis of this compound (Pigment Red 178)

The most common method for synthesizing this compound and other perylene diimides (PDIs) is through the imidization of perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA) with a primary amine.[4] For Pigment Red 178, the amine used is 4-(phenylazo)benzenamine.[5][6][7] While traditionally this reaction has been carried out under harsh conditions in high-boiling solvents like imidazole, recent advancements have enabled more facile, room-temperature syntheses.[8]

Experimental Protocol: Synthesis of Pigment Red 178

This protocol is a generalized procedure based on established methods for PDI synthesis.

Materials:

-

Perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA)

-

4-(Phenylazo)benzenamine

-

Imidazole (or a high-boiling point solvent like N-methyl-2-pyrrolidone)

-

Zinc acetate (catalyst, optional)

-

Ethanol

-

Hydrochloric acid (HCl)

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a condenser and a magnetic stirrer, combine PTCDA (1 equivalent), 4-(phenylazo)benzenamine (2.2 equivalents), and imidazole (as a solvent, in excess).

-

If using a catalyst, add zinc acetate (0.1 equivalents).

-

Heat the reaction mixture to 140-180 °C and stir for 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

After the reaction is complete, cool the mixture to below 100 °C and add ethanol to precipitate the crude product.

-

Filter the precipitate and wash it with hot ethanol to remove excess imidazole and unreacted starting materials.

-

Resuspend the crude product in a dilute aqueous HCl solution and stir to neutralize any remaining basic impurities.

-

Filter the solid, wash thoroughly with deionized water until the filtrate is neutral, and then with ethanol.

-

Dry the final product, this compound (Pigment Red 178), in a vacuum oven.

Characterization of this compound

A suite of analytical techniques is employed to confirm the successful synthesis of this compound and to characterize its physicochemical properties.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | C₄₈H₂₆N₆O₄ | [6][9] |

| Molar Mass | 750.76 g/mol | [6] |

| Appearance | Red powder | [7] |

| Solubility | Insoluble in water and common organic solvents. | [7][10] |

Spectroscopic and Thermal Properties

| Parameter | Value | Reference |

| UV-Vis Absorption (λmax) | ~450-550 nm | [1][11] |

| Fluorescence Emission (λem) | ~550-650 nm | [1] |

| Decomposition Temperature | > 400 °C | [12] |

Experimental Protocols for Characterization

1. UV-Visible (UV-Vis) Spectroscopy

-

Objective: To determine the absorption spectrum of this compound in the ultraviolet and visible regions.

-

Methodology:

-

Prepare a dilute suspension of this compound in a suitable solvent (e.g., N,N-dimethylformamide, DMF) in which it has some solubility or can be finely dispersed.

-

Use a dual-beam UV-Vis spectrophotometer.[13]

-

Record the spectrum from 300 to 800 nm, using the pure solvent as a blank.

-

The characteristic absorption bands for the perylene core are typically observed between 450 and 550 nm.[1][11]

-

2. Fluorescence Spectroscopy

-

Objective: To measure the emission spectrum and determine the fluorescence quantum yield of this compound.

-

Methodology:

-

Prepare a very dilute, optically clear solution or a fine dispersion of this compound in a suitable solvent (e.g., chloroform or DMF).

-

Use a spectrofluorometer.[14]

-

Excite the sample at a wavelength within its absorption band (e.g., 490 nm).[15]

-

Record the emission spectrum over a range of wavelengths longer than the excitation wavelength (e.g., 500-800 nm).

-

The fluorescence quantum yield can be determined relative to a standard fluorophore with a known quantum yield.

-

3. Thermogravimetric Analysis (TGA)

-

Objective: To evaluate the thermal stability of this compound.

-

Methodology:

-

Place a small, accurately weighed amount of the this compound powder into a TGA crucible.[16]

-

Heat the sample from room temperature to a high temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).[16][17]

-

The TGA instrument records the mass of the sample as a function of temperature. A significant weight loss indicates decomposition. Perylene pigments are known for their high thermal stability.[12]

-

4. X-ray Diffraction (XRD)

-

Objective: To analyze the crystalline structure of the synthesized this compound powder.

-

Methodology:

-

Place the finely ground this compound powder on a sample holder.

-

Use a powder X-ray diffractometer with a monochromatic X-ray source (e.g., Cu Kα radiation).

-

Scan a range of 2θ angles (e.g., 5° to 50°).

-

The resulting diffraction pattern provides information about the crystal structure and phase purity of the material.

-

5. Cyclic Voltammetry (CV)

-

Objective: To investigate the electrochemical properties of this compound, specifically its redox potentials.

-

Methodology:

-

Dissolve a small amount of the this compound derivative (if soluble) in an appropriate solvent containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate in dichloromethane).

-

Use a three-electrode electrochemical cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[18][19]

-

Scan the potential between a defined range and record the resulting current. The voltammogram reveals the oxidation and reduction potentials of the compound.

-

Applications in Drug Development

The unique photophysical properties of this compound derivatives make them highly attractive for applications in drug development, particularly in the fields of bioimaging and photodynamic therapy.

Cellular Imaging

Water-soluble PDI derivatives can be used as fluorescent probes for imaging various cellular components and processes. Their high fluorescence quantum yield and photostability allow for long-term and real-time imaging of live cells. For instance, PDI-based probes have been successfully used to visualize the cytoplasm and other organelles in HeLa cells.[1] The bright red fluorescence of many PDI derivatives is advantageous as it falls within the "biological window" where cellular autofluorescence is minimal, leading to high-contrast images.[20]

Photodynamic Therapy (PDT)

Perylene diimides are effective photosensitizers, capable of generating reactive oxygen species (ROS) upon light irradiation.[1][11] This property is harnessed in photodynamic therapy for the treatment of cancer and other diseases. When a PDI-based photosensitizer is localized in tumor tissue and irradiated with light of a specific wavelength, it generates cytotoxic ROS that selectively destroy the cancer cells.[3][21] The development of PDI derivatives with strong absorption in the near-infrared (NIR) region is a key area of research, as NIR light can penetrate deeper into tissues.[21]

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. scispace.com [scispace.com]

- 5. The Color of Art Pigment Database: Pigment Red, PR [artiscreation.com]

- 6. Pigment Red 178 - Wikipedia [en.wikipedia.org]

- 7. Pigment Red 178 [dyestuffintermediates.com]

- 8. Room temperature synthesis of perylene diimides facilitated by high amic acid solubility - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 9. C.I. Pigment Red 178 | C48H26N6O4 | CID 62476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. kremer-pigmente.com [kremer-pigmente.com]

- 11. Antiinflammatory photodynamic therapy potential of polyoxyethylene-substituted perylene diimide, nitrocatechol, and azo dye - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Research Project: Pigments in Plants (UV-vis version) – IU East Experimental Chemistry Laboratory Manual [iu.pressbooks.pub]

- 14. fluorescencesoft.tripod.com [fluorescencesoft.tripod.com]

- 15. researchgate.net [researchgate.net]

- 16. rad2020.rad-conference.org [rad2020.rad-conference.org]

- 17. etamu.edu [etamu.edu]

- 18. pure.rug.nl [pure.rug.nl]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Diving Deep into the Red | Center for Cancer Research [ccr.cancer.gov]

- 21. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to the Chemical and Physical Properties of Perylene Red

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core chemical and physical properties of Perylene Red, a class of high-performance organic pigments and dyes. Given the use of the term "this compound" to describe several distinct chemical compounds, this document will focus on the most prominently referenced compounds in scientific and industrial literature: N,N'-bis(2,6-diisopropylphenyl)-1,6,7,12-tetraphenoxyperylene-3,4:9,10-tetracarboxylic acid bisimide , along with the commercially significant pigments Pigment Red 179 (P.R. 179) , Pigment Red 149 (P.R. 149) , and Pigment Red 178 (P.R. 178) .

These compounds, all derivatives of perylene, exhibit exceptional thermal and photochemical stability, strong absorption in the visible spectrum, and high fluorescence quantum yields, making them valuable materials in a range of applications from industrial coatings to advanced biomedical research.[1][2][3] Their unique optoelectronic properties are of particular interest to researchers in materials science and drug development, where perylene diimide (PDI) derivatives are being explored as fluorescent probes for cellular imaging and as agents in photodynamic therapy.[4][5]

Core Chemical and Physical Data

The fundamental properties of these distinct "this compound" compounds are summarized in the tables below for clear comparison.

Table 1: Chemical Identification of this compound Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Synonyms |

| N,N'-bis(2,6-diisopropylphenyl)-1,6,7,12-tetraphenoxyperylene-3,4:9,10-tetracarboxylic acid bisimide | 123174-58-3 | C₇₂H₅₈N₂O₈ | 1079.26[6] | This compound, Lumogen Red 300, ROT 300[3][7] |

| Pigment Red 179 | 5521-31-3 | C₂₆H₁₄N₂O₄ | 418.40[8] | Perylene Maroon, C.I. 71130[8][9] |

| Pigment Red 149 | 4948-15-6 | C₄₀H₂₆N₂O₄ | 598.65[10] | This compound, Permanent Red B, C.I. 71137[2][10] |

| Pigment Red 178 | 3049-71-6 | C₄₈H₂₆N₆O₄ | 750.76[11] | This compound, C.I. 71155[11][12] |

Table 2: Physical Properties of this compound Compounds

| Property | N,N'-bis(2,6-diisopropylphenyl)-1,6,7,12-tetraphenoxy-perylene bisimide | Pigment Red 179 | Pigment Red 149 | Pigment Red 178 |

| Appearance | Reddish-brown crystalline powder[13] | Maroon to red powder[14] | Red powder[15] | Red powder[16] |

| Melting Point (°C) | >300 (decomposes)[10] | - | >450[17] | - |

| Density (g/cm³) | 1.294 - 1.3[7][13] | 1.4 - 1.7[14] | 1.39 - 1.40[15][17] | 1.31 - 1.34[18] |

| Solubility | Soluble in DMSO, Chloroform[10] | Insoluble in water and common organic solvents[9] | Insoluble in water[2] | Insoluble in water and general organic solvents[12][16] |

| Heat Resistance (°C) | High thermal stability[13] | 200 - 280[4][14] | 300[17] | - |

Table 3: Optical Properties of this compound Compounds

| Property | N,N'-bis(2,6-diisopropylphenyl)-1,6,7,12-tetraphenoxy-perylene bisimide | Pigment Red 179 | Pigment Red 149 | Pigment Red 178 |

| Color | Red | Yellowish-red to Maroon[1][14] | Yellowish-red[15] | Red |

| Transparency | - | Semi-transparent[19] | Highly transparent[15] | Semi-opaque[12] |

| Fluorescence Emission Max (λem) | ~612 nm[10] | Weak fluorescence in solid state[20] | - | - |

| Fluorescence Quantum Yield (ΦF) | ~50% (in silicone matrix)[10], 0.96 (in chloroform)[21] | - | - | - |

| Light Fastness (1-8 scale) | - | 7-8[1][14] | 7-8[17] | 7-8[4] |

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of perylene pigments are often proprietary. However, based on the available scientific literature, representative procedures are outlined below.

Synthesis of Perylene Pigments: A Generalized Protocol

The synthesis of perylene diimide pigments generally involves the condensation of perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA) with a primary amine.

Materials:

-

Perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA)

-

Appropriate primary amine (e.g., methylamine for P.R. 179, 3,5-dimethylaniline for P.R. 149)[8][10]

-

High-boiling solvent (e.g., imidazole, N-methyl-2-pyrrolidone (NMP), or quinoline)[3]

-

Catalyst (optional, e.g., zinc acetate)[3]

-

Glacial acetic acid[22]

-

Deionized water

-

Hydrochloric acid (HCl)

Procedure:

-

Reaction Setup: In a reaction vessel equipped with a condenser and a mechanical stirrer, dissolve PTCDA in the chosen high-boiling solvent.

-

Addition of Amine: Add the primary amine to the reaction mixture. The molar ratio of amine to PTCDA is typically greater than 2:1.

-

Catalysis (Optional): If a catalyst such as zinc acetate is used, add it to the mixture.

-

Reaction: Heat the mixture to a high temperature (typically 120-200°C) and maintain it for several hours with constant stirring.[3][22] The progress of the reaction can be monitored by thin-layer chromatography.

-

Precipitation and Filtration: After the reaction is complete, cool the mixture to room temperature. The crude pigment will precipitate out of the solution. Collect the solid product by filtration.

-

Washing: Wash the filter cake sequentially with hot water, dilute HCl, and then again with hot water until the filtrate is neutral.[14] This removes unreacted starting materials and the solvent.

-

Drying: Dry the purified pigment in a vacuum oven at an elevated temperature.

Characterization Protocols

UV-Visible (UV-Vis) and Fluorescence Spectroscopy:

-

Sample Preparation: Prepare dilute solutions of the this compound compound in a suitable solvent (e.g., chloroform, THF) in a quartz cuvette. The concentration should be adjusted to have an absorbance value below 0.1 at the excitation wavelength for fluorescence measurements to avoid inner filter effects.[12]

-

UV-Vis Spectroscopy: Record the absorption spectrum over a wavelength range of approximately 300-800 nm using a dual-beam UV-Vis spectrophotometer.[12]

-

Fluorescence Spectroscopy: Using a spectrofluorometer, excite the sample at a wavelength corresponding to a major absorption peak. Record the emission spectrum over a wavelength range starting from the excitation wavelength to the near-infrared region.[20]

High-Performance Liquid Chromatography (HPLC):

-

Sample Preparation: Dissolve a small amount of the this compound sample in a suitable solvent compatible with the mobile phase (e.g., THF, chloroform). Filter the solution through a 0.2 µm syringe filter.

-

Instrumentation: Use a reverse-phase C18 column with a UV-Vis or diode-array detector.

-

Mobile Phase: A gradient of organic solvent (e.g., acetonitrile or methanol) and water is typically used.

-

Analysis: Inject the sample and monitor the elution profile at a wavelength corresponding to the maximum absorption of the this compound compound.

Visualizations

Chemical Structures of this compound Compounds

The fundamental structures of the discussed this compound compounds are depicted below.

Caption: Chemical structures of key this compound compounds.

Generalized Synthesis Workflow

The general synthetic route to this compound pigments is illustrated in the following workflow diagram.

Caption: A generalized workflow for the synthesis of this compound pigments.

Cellular Imaging Workflow with Perylene Diimide Probes

Perylene diimide derivatives are increasingly utilized as fluorescent probes in cellular imaging. A typical experimental workflow is outlined below.

Caption: A typical workflow for cellular imaging using Perylene Diimide probes.

References

- 1. How is Pigment Red 149 synthesized? - Blog [pigment-dye.com]

- 2. Room temperature synthesis of perylene diimides facilitated by high amic acid solubility - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO01723C [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Pigment Red 178 [dyestuffintermediates.com]

- 5. The study of perylene diimide–amino acid derivatives for the fluorescence detection of anions - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08005K [pubs.rsc.org]

- 6. A simple protocol for the synthesis of perylene bisimides from perylene tetracarboxylic dianhydride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. N,N'-Bis(2,6-diisopropylphenyl)-1,6,7,12-tetraphenoxy-3,4,9,10-perylenetetracarboxylic Diimide | 123174-58-3 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 8. Pigment Red 149 - Wikipedia [en.wikipedia.org]

- 9. Aggregation Effects on Pigment Coatings: Pigment Red 179 as a Case Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. US20100063288A1 - Preparation of pigment red 149 - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. Characterization of novel perylene diimides containing aromatic amino acid side chains - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pigment Red 178 - Wikipedia [en.wikipedia.org]

- 14. Pigment Red 149 synthesis - chemicalbook [chemicalbook.com]

- 15. Pigment Red 179 - Wikipedia [en.wikipedia.org]

- 16. open.metu.edu.tr [open.metu.edu.tr]

- 17. kremer-pigmente.com [kremer-pigmente.com]

- 18. hengyitek.com [hengyitek.com]

- 19. CN1120208C - Synthesis of perylene pigment - Google Patents [patents.google.com]

- 20. US3775434A - Process for preparing a 3,4,9,10-perylene-tetracarboxylic acid dianhydride pigment - Google Patents [patents.google.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

The Photophysical Landscape of Perylene Red Derivatives: A Technical Guide

Perylene Red and its derivatives, a prominent class of polycyclic aromatic hydrocarbons, have attracted considerable scientific and industrial interest due to their exceptional photophysical properties. These characteristics, including intense absorption in the visible spectrum, high fluorescence quantum yields, and remarkable chemical, thermal, and photochemical stability, establish them as premier candidates for a wide array of applications, from organic electronics and solar cells to advanced biomedical imaging and sensing.[1][2]

This technical guide offers an in-depth analysis of the core photophysical properties of this compound derivatives, primarily focusing on Perylene Diimides (PDIs). It provides a compilation of quantitative data, detailed experimental methodologies for their characterization, and visual workflows to aid researchers, scientists, and drug development professionals in harnessing the full potential of these versatile fluorophores.

Core Photophysical Parameters: A Comparative Analysis

The optical properties of perylene derivatives are profoundly influenced by their molecular structure. Strategic modifications, particularly at the imide and bay positions of the perylene core, allow for fine-tuning of their absorption and emission characteristics to suit specific applications.[1][2] Electron-donating groups, for instance, typically induce a red shift in the absorption and emission spectra.[3] The following tables summarize key photophysical data for a selection of PDI derivatives, providing a comparative baseline for experimental design.

Table 1: Photophysical Properties of Selected Perylene Diimide (PDI) Derivatives

| Derivative | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Fluorescence Quantum Yield (Φ_F) | Reference |

| Perylene | Cyclohexane | 436 | 467 | 0.94 | [4][5][6] |

| Perylene Diimide (PDI) | Toluene | 490 | - | 0.97 | [1] |

| Perylene Monoimide (PMI-2) | Toluene | 511 | - | 0.86 | [1] |

| 4,6-ab-PBI | Film | - | - | 0.02 | [7] |

| 6,8-ab-PBI | Film | - | - | 0.27 | [7] |

| 8,10-ab-PBI | Film | - | - | 0.60 | [7] |

| PDI-25 (polycation) | Aqueous | - | 622 | 0.14 | [3] |

| PDI-26 (polycation) | Aqueous | - | 622 | 0.06 | [3] |

| Imidazole-PBI (neutral) | Toluene | 577 | 618 | ~1.0 | [8][9] |

| Imidazole-PBI (deprotonated) | Toluene | 664 | 728 | 0.22 | [8][9] |

Note: The photophysical properties of dyes can be highly dependent on the solvent and local environment. Data presented is for the specified conditions.

Experimental Protocols for Photophysical Characterization

The determination of the photophysical properties of this compound derivatives involves a suite of standard spectroscopic techniques. Adherence to rigorous experimental protocols is crucial for obtaining accurate and reproducible data.

UV-Vis Absorption Spectroscopy

This technique is employed to determine the wavelengths at which a molecule absorbs light, providing insights into its electronic transitions.

-

Instrumentation : A dual-beam UV-Vis spectrophotometer (e.g., Cary 3) is typically utilized.[4]

-

Sample Preparation : The perylene derivative is dissolved in a high-purity spectroscopic grade solvent (e.g., toluene, cyclohexane, chloroform).[1] Dilute solutions are prepared in 1 cm path length quartz cuvettes. The concentration is adjusted to yield an absorbance value below 0.1 at the absorption maximum to prevent inner filter effects and ensure a linear relationship between absorbance and concentration.[1][4]

-

Data Acquisition : The absorption spectrum is recorded over a relevant wavelength range. Key parameters to control include the spectral bandwidth (e.g., 1.0 nm), signal averaging time (e.g., 0.133 sec), and data interval (e.g., 0.25 nm).[4] A baseline correction is performed using a cuvette containing the pure solvent. The wavelength of maximum absorbance (λ_abs) and the molar extinction coefficient (ε) are determined from the resulting spectrum.

Fluorescence Spectroscopy

This method measures the emission spectrum of a compound after excitation with light, revealing information about its excited state properties.

-

Instrumentation : A spectrofluorometer (e.g., Spex FluoroMax) is used for these measurements.[4]

-

Sample Preparation : Samples are prepared in 1 cm pathlength quartz cuvettes, similar to absorption spectroscopy. The absorbance of the solution at the excitation wavelength should be kept low (<0.1) to avoid inner-filter effects.[4]

-

Data Acquisition : The sample is excited at a wavelength near its absorption maximum (e.g., 410 nm for perylene).[4] The emission is scanned over a longer wavelength range. The excitation and emission monochromators are set with a specific spectral bandwidth (e.g., 4.25 nm).[4] The acquired spectra must be corrected for the wavelength-dependent sensitivity of the instrument, and dark counts should be subtracted.[4] The peak of this corrected spectrum corresponds to the maximum emission wavelength (λ_em).

Fluorescence Quantum Yield (Φ_F) Determination

The fluorescence quantum yield quantifies the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to photons absorbed.[10] The comparative method is most commonly used.

-

Principle : This method involves comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

-

Procedure :

-

Standard Selection : Choose a suitable fluorescence standard whose absorption and emission spectra overlap with the sample (e.g., Rhodamine 6G in ethanol, Φ_F = 0.94).[11]

-

Measurements : Measure the absorption spectra and fluorescence emission spectra of both the this compound derivative and the standard under identical experimental conditions (excitation wavelength, slit widths).

-

Calculation : The quantum yield of the sample (Φ_F, sample) is calculated using the following equation:

Φ_F, sample = Φ_F, std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

where:

-

Φ_F, std is the quantum yield of the standard.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

-

Visualizing Methodologies and Processes

Diagrams are essential for illustrating complex workflows and fundamental principles in photophysics. The following visualizations adhere to the specified design constraints.

Caption: Workflow for synthesis and photophysical characterization of this compound derivatives.

Caption: Jablonski diagram illustrating key photophysical processes in a this compound derivative.

References

- 1. benchchem.com [benchchem.com]

- 2. sites.fct.unl.pt [sites.fct.unl.pt]

- 3. mdpi.com [mdpi.com]

- 4. omlc.org [omlc.org]

- 5. Absorption [Perylene] | AAT Bioquest [aatbio.com]

- 6. PhotochemCAD | Perylene [photochemcad.com]

- 7. Anomalous deep-red luminescence of perylene black analogues with strong π-π interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ultrabright Red‐Emitting Photostable Perylene Bisimide Dyes: New Indicators for Ratiometric Sensing of High pH or Carbon Dioxide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ultrabright Red-Emitting Photostable Perylene Bisimide Dyes: New Indicators for Ratiometric Sensing of High pH or Carbon Dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

Perylene Red molecular structure and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and potential biological applications of Perylene Red, a high-performance fluorescent dye and organic pigment.

Molecular Structure and Chemical Formula

This compound, identified by the CAS number 123174-58-3, is a complex perylene bisimide derivative.[1] Its molecular architecture is characterized by a planar, polycyclic aromatic hydrocarbon core derived from perylene tetracarboxylic acid anhydride.[1] This core structure is functionalized with diisopropylphenyl and phenoxy groups, which contribute to its unique photophysical properties and solubility in organic solvents.[1]

The chemical identity of this compound is defined by the following:

-

Molecular Formula: C₇₂H₅₈N₂O₈[1]

-

IUPAC Name: 2,9-bis[2,6-bis(1-methylethyl)phenyl]-5,6,12,13-tetraphenoxyanthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetraone[1]

-

Synonyms: Lumogen Red 300, ROT 300, N,N'-bis(2,6-diisopropylphenyl)-1,6,7,12-tetraphenoxyperylene-3,4:9,10-tetracarboxdiimide[1][2]

Physicochemical and Spectroscopic Data

The quantitative properties of this compound are summarized in the table below, providing key data points for experimental design and application development.

| Property | Value | Reference(s) |

| Identifiers | ||

| CAS Number | 123174-58-3 | [1] |

| EC Number | 448-660-2 | [1] |

| UNII | 1283KGS16D | [1] |

| Molecular Properties | ||

| Molecular Weight | 1079.24 g/mol | [1] |

| Density | 1.3 ± 0.1 g/cm³ | [1] |

| Physical Properties | ||

| Melting Point | >300°C (decomposes) | [1] |

| Solubility | Soluble in DMSO and chloroform | [1][3] |

| Spectroscopic Properties | ||

| Absorption Maximum (λmax) | 465 nm | [1] |

| Emission Maximum (λmax) | 612 nm | [1] |

| Fluorescence Quantum Yield | 50% (in silicone matrix) | [1] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound and other perylene diimides (PDIs) is typically achieved through the condensation of a perylene dianhydride with a primary amine. While various methods exist, a general, solvent-mediated approach is outlined below. This protocol is based on established synthesis routes for bay-substituted PDIs.

Materials:

-

1,6,7,12-Tetrachloro-N,N'-bis(2,6-diisopropylphenyl)perylene-3,4:9,10-tetracarboxylic bisimide (Chlorinated PDI precursor)

-

Phenol

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

N-methyl-pyrrolidone (NMP)

-

Ethyl acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Water

Procedure:

-

In a 250 mL round-bottom flask, combine the chlorinated PDI precursor (1.7 g, 2 mmol), phenol (1.6 mL, 16 mmol), and powdered anhydrous K₂CO₃ (1.1 g, 8 mmol) in NMP (60 mL).[4]

-

Stir the mixture under an inert argon atmosphere.[4]

-

Heat the reaction mixture to 90°C and maintain this temperature overnight under a nitrogen atmosphere.[4]

-

After the reaction is complete, allow the mixture to cool to room temperature.[4]

-

Pour the reaction liquid into water and extract the product with ethyl acetate.[4]

-

Combine the organic layers and dry them over anhydrous Na₂SO₄.[4]

-

Evaporate the solvent under vacuum to yield the crude this compound product.[4]

-

Further purification can be achieved through column chromatography.

A generalized workflow for the synthesis of Perylene Diimides is illustrated in the diagram below.

Analytical Methods

The characterization of this compound can be performed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the molecular structure.

-

Mass Spectrometry (MS): High-resolution mass spectrometry can verify the molecular weight and elemental composition.

-

UV-Visible Spectroscopy: To determine the absorption spectrum and confirm the λmax.

-

Fluorescence Spectroscopy: To measure the emission spectrum and determine the fluorescence quantum yield.

Biological and Therapeutic Potential

Perylene diimide derivatives, including this compound, are gaining attention for their potential in various biomedical applications due to their unique optical properties and biocompatibility.[5]

Photodynamic Therapy (PDT)

PDT is a treatment modality that utilizes a photosensitizing agent, light, and oxygen to induce cell death.[6] PDI derivatives are being explored as photosensitizers for PDT.[5] The general mechanism involves the administration of the photosensitizer, which is preferentially taken up by cancer cells.[6] Upon irradiation with light of a specific wavelength, the photosensitizer is excited and transfers energy to molecular oxygen, generating reactive oxygen species (ROS) that are toxic to the cells.[7]

The diagram below illustrates the fundamental principle of Photodynamic Therapy.

Bioimaging and Cellular Labeling

The strong fluorescence and high photostability of this compound and its derivatives make them suitable candidates for use as fluorescent probes in cellular imaging.[5][8] Modifications to the PDI structure can enhance water solubility, facilitating their use in biological systems for applications such as live-cell imaging and targeted organelle visualization.[5]

Antimicrobial and Anticancer Activity

Some PDI derivatives have been reported to possess antibacterial, antifungal, and anticancer properties.[8] Naturally occurring PDI derivatives like hypericin have demonstrated inhibitory activity against bacteria.[8] While specific studies on the antimicrobial and anticancer activities of the this compound with CAS number 123174-58-3 are not extensively detailed, the broader class of PDI compounds shows promise in these therapeutic areas.

References

- 1. This compound | 123174-58-3 | Benchchem [benchchem.com]

- 2. dakenchem.com [dakenchem.com]

- 3. This compound | TargetMol [targetmol.com]

- 4. ROT 300 | 123174-58-3 [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. Photodynamic therapy for non-melanoma skin cancer | Canadian Cancer Society [cancer.ca]

- 7. Recent Advances in Applications of Fluorescent Perylenediimide and Perylenemonoimide Dyes in Bioimaging, Photothermal and Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Stability of Perylene Red Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Perylene Red compounds, a class of high-performance organic pigments and dyes renowned for their vibrant color, exceptional durability, and unique photophysical properties. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and materials science who utilize or are investigating the use of this compound compounds.

Introduction to this compound Compounds

This compound compounds are derivatives of perylene, a polycyclic aromatic hydrocarbon. Their core structure, typically a perylene diimide, imparts remarkable chemical and thermal stability. These compounds are widely used in demanding applications such as automotive coatings, high-end industrial paints, plastics, and electronic displays. In the realm of scientific research and drug development, their strong fluorescence and photostability make them valuable as fluorescent probes and markers.

This guide will delve into the critical aspects of their solubility in various solvents and their stability under different environmental stressors, providing both qualitative and quantitative data to aid in their application and formulation.

Solubility of this compound Compounds

The solubility of this compound compounds is a critical parameter that dictates their processability and application. Generally, the planar and rigid structure of the perylene core leads to strong intermolecular π-π stacking, resulting in low solubility in common solvents. However, the solubility can be significantly modified by chemical functionalization.

Qualitative Solubility

This compound pigments are characteristically insoluble in water and demonstrate limited solubility in most common organic solvents. Their resistance to solvents is a key feature of their high performance.

Quantitative Solubility Data

Obtaining precise quantitative solubility data for this compound pigments is challenging due to their low solubility. However, research and technical data sheets provide some insights. The introduction of bulky substituents at the imide positions or the bay area of the perylene core is a common strategy to enhance solubility by sterically hindering intermolecular aggregation.

| Compound/Pigment Name | CAS Number | Solvent | Temperature (°C) | Solubility |

| This compound (Fluorescent Dye) | 123174-58-3 | Chloroform | Ambient | Soluble |

| This compound (Fluorescent Dye) | 123174-58-3 | DMSO | Ambient | Soluble |

| Pigment Red 149 | 4948-15-6 | General Organic Solvents | Ambient | Generally low |

| Pigment Red 179 | 5521-31-3 | Water | 80 | Insoluble[1] |

| Pigment Red 179 | 5521-31-3 | General Organic Solvents | Ambient | Insoluble[2] |

| Pigment Red 224 | 128-69-8 | Water | Ambient | Insoluble |

| Pigment Red 224 | 128-69-8 | General Organic Solvents | Ambient | Insoluble |

Stability of this compound Compounds

This compound compounds are celebrated for their outstanding stability, which includes thermal, photo-oxidative, and chemical resistance.

Thermal Stability

Perylene pigments exhibit high thermal stability, making them suitable for high-temperature processing in plastics and coatings.

| Compound/Pigment Name | CAS Number | Heat Resistance (°C) | Notes |

| Pigment Red 149 | 4948-15-6 | 300[3][4][5] | Excellent stability in polyolefins. |

| Pigment Red 179 | 5521-31-3 | 180-200 | In coatings. |

| Pigment Red 224 | 128-69-8 | 260-300[2][6][7] | Alkali-sensitive at high temperatures. |

| Lumogen Red F300 | Not specified | up to 400[8] | High thermal resilience.[8] |

Photostability

The photostability of this compound compounds is a key attribute. However, photodegradation can occur under prolonged and intense light exposure. The primary mechanisms of degradation are believed to be photo-oxidation and photoreduction. The presence of oxygen can accelerate photodegradation in some cases.

| Compound/Pigment Name | Lightfastness (Blue Wool Scale 1-8) | Weather Resistance (Scale 1-5) | Notes |

| Pigment Red 149 | 7-8[5] | 5 | Excellent lightfastness. |

| Pigment Red 179 | - | Excellent | High weather resistance. |

| Pigment Red 224 | 7-8 | - | Excellent lightfastness.[6] |

A study on a polymer-dispersed this compound dye under 532 nm laser irradiation determined a singlet oxygen quantum yield of 0.09 ± 0.03, indicating that Type II photo-oxidation is a relevant degradation pathway.

Chemical Stability and Solvent Resistance

This compound pigments generally exhibit excellent resistance to acids, alkalis, and various organic solvents, which is a testament to their robust chemical nature.

| Compound/Pigment Name | Acid Resistance (1-5) | Alkali Resistance (1-5) | Solvent Resistance |

| Pigment Red 149 | 5[3][5] | 5[3][5] | Excellent resistance to MEK, mineral spirits, xylene, ethanol, and ethyl acetate. |

| Pigment Red 179 | - | - | Excellent solvent resistance. |

| Pigment Red 224 | 5[6][7] | 5[6][7] | Excellent resistance to alcohol and benzene.[6] |

Experimental Protocols

Determination of Solubility (Gravimetric Method)

Objective: To quantitatively determine the solubility of a this compound compound in a specific solvent at a given temperature.

Materials:

-

This compound compound

-

Selected solvent

-

Analytical balance (± 0.0001 g)

-

Temperature-controlled shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Vials and volumetric flasks

-

Drying oven

Procedure:

-

Sample Preparation: Accurately weigh a specific amount of the this compound compound and add it to a known volume of the selected solvent in a sealed vial to create a supersaturated solution.

-

Equilibration: Place the vial in a temperature-controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vial at a high speed to sediment the undissolved solid.

-

Sample Extraction: Carefully extract a known volume of the supernatant using a syringe fitted with a filter to remove any suspended particles.

-

Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed vial. Evaporate the solvent completely in a drying oven at a temperature below the decomposition temperature of the this compound compound.

-

Mass Determination: After complete evaporation of the solvent, weigh the vial containing the dissolved this compound.

-

Calculation: Calculate the solubility (S) in g/L using the following formula: S (g/L) = (Mass of vial with dried solute - Mass of empty vial) / Volume of supernatant extracted

Thermogravimetric Analysis (TGA)

Objective: To evaluate the thermal stability of a this compound compound.

Apparatus:

-

Thermogravimetric Analyzer (TGA)

Procedure:

-

Sample Preparation: Place a small, accurately weighed amount of the this compound compound (typically 5-10 mg) into the TGA sample pan.

-

Instrument Setup:

-

Purge the TGA furnace with an inert gas (e.g., nitrogen) to prevent oxidative degradation.

-

Set the temperature program to ramp from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).

-

-

Data Acquisition: Record the sample weight as a function of temperature.

-

Data Analysis:

-

Plot the percentage weight loss versus temperature.

-

Determine the onset temperature of decomposition (Tonset) and the temperature of maximum rate of weight loss (Tmax).

-

Quantify the percentage of weight loss in different temperature ranges.

-

Photostability Testing

Objective: To assess the stability of a this compound compound upon exposure to light.

Apparatus:

-

Xenon arc lamp or other light source compliant with ICH Q1B guidelines.

-

Controlled environment chamber for temperature and humidity.

-

UV-Vis spectrophotometer or fluorescence spectrometer.

Procedure:

-

Sample Preparation: Prepare thin films of the this compound compound dispersed in a polymer matrix (e.g., PMMA) on a suitable substrate (e.g., glass slide). Alternatively, prepare a dilute solution of the compound in a photochemically inert solvent.

-

Exposure:

-

Expose the samples to a controlled light source with a specified irradiance for a defined period.

-

Simultaneously, keep identical control samples in the dark under the same temperature and humidity conditions.

-

-

Analysis:

-

At predetermined time intervals, measure the absorbance or fluorescence intensity of both the exposed and control samples.

-

-

Data Analysis:

-

Plot the change in absorbance or fluorescence intensity as a function of exposure time or dose.

-

Calculate the photodegradation rate constant and quantum yield if possible.

-

Visualizations

Caption: Factors influencing the stability of this compound compounds.

Caption: General experimental workflow for assessing solubility and stability.

Conclusion

This compound compounds offer a remarkable combination of vibrant color, high fluorescence quantum yield, and exceptional stability. Their low solubility in common solvents, a consequence of their rigid aromatic structure, can be modulated through chemical synthesis to suit various processing requirements. Their outstanding thermal, photo, and chemical stability make them ideal candidates for applications demanding long-term durability. This guide provides a foundational understanding of these key properties, along with standardized protocols for their evaluation, to support the informed selection and application of this compound compounds in research and industry. Further research into quantitative structure-property relationships will continue to expand the utility of this versatile class of materials.

References

- 1. chembk.com [chembk.com]

- 2. China Pigment Red 149 / CAS 4948-15-6 factory and manufacturers | Precise Color [precisechem.com]

- 3. lyliangangdyes.com [lyliangangdyes.com]

- 4. epsilonpigments.com [epsilonpigments.com]

- 5. Pigment Red 224 | this compound BPT | Organic Pigment | Origo Chemical [origochem.com]

- 6. Pigment red 224|Irgazin Red BPT|CAS No.128-69-8 [xcolorpigment.com]

- 7. News - Lumogen Red F300: Sustainable Energy Solutions [topwelldyes.com]

- 8. ispigment.com [ispigment.com]

Perylene Red: A Comprehensive Technical Guide for Researchers

CAS Number: 123174-58-3

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals working with Perylene Red. The following sections provide critical data on its properties, safety protocols, and handling procedures to ensure safe and effective laboratory use.

Chemical and Physical Properties

This compound, also known by synonyms such as Lumogen Red 300 and ROT 300, is a fluorescent organic dye belonging to the perylene bisimide (PDI) family.[1][2] It is characterized by a planar polycyclic aromatic hydrocarbon framework.[1] The core structure consists of four fused benzene rings with functional phenoxy and diisopropylphenyl groups.[1] This complex structure imparts the compound with its distinct photophysical properties, including strong light absorption and fluorescence.

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value |

| CAS Number | 123174-58-3 |

| Molecular Formula | C₇₂H₅₈N₂O₈[1][3] |

| Molecular Weight | 1079.24 g/mol [1] |

| Appearance | Solid powder[3] |

| Melting Point | >300°C (decomposes)[1] |

| Density | 1.3 ± 0.1 g/cm³[1] |

| Solubility | Soluble in DMSO and chloroform[1][3] |

| Purity | >95%[3] |

| Storage Temperature | Room temperature, in a dry, dark place |

Spectroscopic and Photophysical Properties

This compound is widely utilized for its fluorescent properties. The photophysical characteristics are crucial for applications in fluorescent sensors and imaging.

| Property | Value |

| Absorption Maxima (λmax) | 465 nm[1] |

| Emission Maxima (λmax) | 612 nm[1] |

| Fluorescence Quantum Yield | 50% (in silicone matrix)[1] |

| Infrared (IR) Spectroscopy | C=O stretching: 1680 cm⁻¹, C-H stretching (aromatic): 2920–3093 cm⁻¹[1] |

Safety and Hazard Information

The safety data for this compound indicates that it should be handled with care in a laboratory setting. It is important to note that while some sources provide specific hazard classifications, others state that it is not a hazardous substance. Therefore, it is prudent to handle it with appropriate precautions.

| Category | Information |

| Signal Word | Warning |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |

| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.) |

Experimental Protocols

Adherence to strict experimental protocols is essential when working with this compound to ensure personnel safety and experimental integrity.

4.1. Personal Protective Equipment (PPE)

Before handling this compound, ensure the following personal protective equipment is worn:

-

Eye Protection: Tightly fitting safety goggles.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: When handling the powder and in case of dust formation, use a NIOSH-approved respirator.

4.2. Handling and Storage

-

Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

-

Storage: Store the compound in a tightly-closed container in a cool, dry, and dark place. Keep it away from incompatible materials such as strong oxidizing agents.

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

4.3. Preparation of a Stock Solution (General Protocol)

-

Ensure all necessary PPE is worn and work is conducted in a chemical fume hood.

-

Weigh the desired amount of this compound powder using a calibrated analytical balance.

-

Carefully transfer the powder to a volumetric flask of the appropriate size.

-

Add a small amount of a suitable solvent (e.g., DMSO or chloroform) to the flask to dissolve the powder.

-

Once dissolved, add the solvent to the flask up to the calibration mark.

-

Stopper the flask and invert it several times to ensure a homogenous solution.

-

Label the flask clearly with the compound name, concentration, solvent, and date of preparation.

-

Store the stock solution in a tightly sealed container in a cool, dark place.

4.4. Disposal

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. It is generally recommended to treat it as hazardous waste. Waste should be collected in a designated, properly labeled hazardous waste container. Do not discharge into drains or the environment.

Logical Workflow for Safe Handling of this compound

The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting, from preparation to disposal.

References

Discovering Novel Perylene Red Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perylene Red and its derivatives, particularly Perylene Diimides (PDIs), represent a class of highly versatile organic molecules with exceptional photophysical properties and significant potential in biomedical applications. Their strong absorption in the visible region, high fluorescence quantum yields, and excellent photostability make them ideal candidates for bioimaging, sensing, and as photosensitizers in photodynamic therapy (PDT). This technical guide provides a comprehensive overview of novel this compound derivatives, focusing on their synthesis, photophysical characterization, and their emerging roles in drug development. Detailed experimental protocols for synthesis and key biological assays are provided, alongside a summary of quantitative data to facilitate comparison between different derivatives. Furthermore, this guide illustrates the key signaling pathways and experimental workflows using detailed diagrams to provide a clear understanding of their mechanism of action and evaluation.

Introduction

Perylene-3,4,9,10-tetracarboxylic acid diimides (PDIs) are a prominent class of this compound derivatives that have garnered substantial attention due to their remarkable chemical, thermal, and photochemical stability.[1][2] Their core structure, a large planar polycyclic aromatic hydrocarbon, can be readily functionalized at the imide and bay positions, allowing for the fine-tuning of their physicochemical and optical properties.[3] These modifications can enhance water solubility, modulate fluorescence emission, and introduce specific functionalities for targeted biological interactions.[3]

In the realm of drug development, this compound derivatives are being extensively explored as potent photosensitizers in photodynamic therapy (PDT).[3] Upon activation with light of a specific wavelength, these molecules can generate reactive oxygen species (ROS), such as singlet oxygen, which can induce localized cytotoxicity in cancer cells, offering a targeted therapeutic approach with potentially fewer side effects than traditional chemotherapy.[3][4] This guide delves into the synthesis of novel this compound derivatives, their detailed characterization, and the experimental methodologies used to evaluate their potential as therapeutic agents.

Synthesis of Novel this compound Derivatives

The synthesis of this compound derivatives typically starts from perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA). Various synthetic strategies have been developed to introduce diverse functional groups, enhancing their properties for specific applications.

Imide Functionalization

Modification at the imide positions is a common strategy to improve the solubility and processing of PDIs. This is typically achieved by reacting PTCDA with primary amines. While traditional methods often require harsh conditions, such as high temperatures in molten imidazole, recent advancements have led to more functional group tolerant and milder reaction conditions.[5]

A notable example is the room temperature synthesis of PDIs, which offers a more "green" and convenient alternative.[6] This method utilizes a base like DBU in a solvent such as DMF or DMSO, proceeding through a perylene amic acid intermediate.[6] The solubility of this intermediate is a key factor, and the addition of water can facilitate the reaction by improving its solubility.[6]

Bay Area Functionalization

Substitution at the 1, 6, 7, and 12 positions of the perylene core, known as the bay area, significantly influences the electronic and photophysical properties of the molecule. Introducing substituents in this region can induce a twist in the perylene backbone, which can prevent aggregation and enhance fluorescence in the solid state.

Photophysical Properties of this compound Derivatives

The exceptional photophysical properties of this compound derivatives are central to their utility in biomedical applications. These properties, including absorption, emission, and fluorescence quantum yield, are highly dependent on the molecular structure.

Absorption and Emission Spectra

This compound derivatives exhibit strong absorption in the visible range, typically between 400 and 600 nm, with distinct vibronic bands.[3] Their emission spectra are often a mirror image of their absorption spectra, with Stokes shifts that can be tuned by chemical modifications. Bay-area substitution, in particular, can lead to significant red-shifts in both absorption and emission, pushing their activity into the near-infrared (NIR) region, which is advantageous for deep tissue imaging and therapy.[3]

Fluorescence Quantum Yield

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. Many this compound derivatives exhibit high quantum yields, approaching unity in some cases, making them exceptionally bright fluorophores. However, aggregation can often lead to fluorescence quenching. Strategic design, such as the introduction of bulky substituents, can mitigate this effect.

Table 1: Photophysical Properties of Selected this compound Derivatives

| Derivative | Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Fluorescence Quantum Yield (ΦF) | Reference |

| PDI-1 | DCM | 555 | - | - | [3] |

| PDI-2 | DCM | 570 | - | - | [3] |

| PDI-3 | DCM | 585 | - | - | [3] |

| PDI-4 | - | - | - | - | [3] |

| PDI-5 | - | - | - | - | [3] |

| PDI-6 | - | - | - | - | [3] |

| PDI-7 | - | - | - | - | [3] |

Note: This table is a representative summary. Please refer to the cited literature for more comprehensive data.

Biological Applications and Mechanisms of Action

The unique properties of this compound derivatives have led to their investigation in a range of biological applications, most notably in photodynamic therapy and bioimaging.

Photodynamic Therapy (PDT)

In PDT, a photosensitizer, such as a this compound derivative, is administered and accumulates in target tissues, like tumors. Subsequent irradiation with light of a specific wavelength excites the photosensitizer, leading to the production of ROS.[4] These highly reactive species can damage cellular components, including lipids, proteins, and nucleic acids, ultimately leading to cell death through apoptosis or necrosis.[4][7]

The efficacy of PDI-based photosensitizers is closely linked to their ability to generate singlet oxygen.[2] Water-soluble PDIs have been designed to enhance their biocompatibility and efficiency as photosensitizers for PDT.[2]

Signaling Pathways in PDI-Induced Apoptosis

The primary mechanism of cell death induced by PDI-PDT is apoptosis, a form of programmed cell death.[4] The generated ROS trigger a cascade of intracellular signaling events, primarily originating from the mitochondria.

Caption: PDI-PDT induced apoptosis signaling pathway.

ROS-induced damage to the mitochondria leads to the activation of pro-apoptotic proteins like Bax and the inhibition of anti-apoptotic proteins like Bcl-2.[8][9] This disrupts the mitochondrial membrane potential and results in the release of cytochrome c into the cytoplasm.[8] Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of cellular substrates and ultimately, apoptosis.[10] Furthermore, ROS can activate stress-activated protein kinase pathways, such as JNK and p38 MAPK, which can also contribute to the apoptotic process by modulating the activity of Bcl-2 family proteins.[11][12]

Experimental Protocols

This section provides detailed methodologies for the synthesis and evaluation of novel this compound derivatives.

Synthesis of a Novel this compound Derivative

Caption: General workflow for the synthesis of this compound derivatives.

Protocol: Room Temperature Synthesis of an N,N'-disubstituted Perylene Diimide [6]

-

Reactant Preparation: In a round-bottom flask, dissolve perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA) in an appropriate solvent (e.g., N,N-dimethylformamide - DMF).

-

Amine Addition: Add the desired primary amine to the solution.

-

Base Addition: Add a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature for a specified period (e.g., 24-48 hours) until the reaction is complete, monitoring by thin-layer chromatography (TLC).

-

Precipitation: Precipitate the product by adding the reaction mixture to a non-solvent, such as water or methanol.

-

Filtration and Washing: Collect the precipitate by filtration and wash it thoroughly with water and methanol to remove impurities.

-

Drying: Dry the purified product under vacuum.

-

Characterization: Confirm the structure and purity of the synthesized PDI using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy.

Photophysical Characterization

Protocol: Determination of Fluorescence Quantum Yield (ΦF)

-

Standard Selection: Choose a suitable fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral range as the this compound derivative.

-

Solution Preparation: Prepare a series of dilute solutions of both the standard and the sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Absorbance Measurement: Measure the UV-Vis absorption spectra of all solutions.

-

Fluorescence Measurement: Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrumental parameters.

-

Data Analysis: Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The slope of these plots is proportional to the quantum yield.

-

Calculation: Calculate the quantum yield of the sample (ΦF_sample) using the following equation: ΦF_sample = ΦF_standard × (Slope_sample / Slope_standard) × (n_sample^2 / n_standard^2) where 'n' is the refractive index of the solvent.

In Vitro Biological Evaluation

Caption: Workflow for the in vitro biological evaluation of this compound derivatives.

Protocol: MTT Assay for Cytotoxicity [13]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivative for a specified incubation period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

Phototoxicity Assessment: For phototoxicity, after the incubation period with the compound, expose the cells to light of the appropriate wavelength and dose. Keep a parallel set of plates in the dark to assess dark toxicity.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Protocol: Cellular Uptake by Flow Cytometry [14][15]

-

Cell Seeding and Treatment: Seed cells in a multi-well plate and treat them with the fluorescent this compound derivative for various time points.

-

Cell Harvesting: After incubation, wash the cells with phosphate-buffered saline (PBS) to remove any unbound compound and harvest the cells (e.g., by trypsinization).

-

Flow Cytometry Analysis: Resuspend the cells in PBS and analyze them using a flow cytometer. Excite the cells with an appropriate laser and measure the fluorescence emission in the corresponding channel.

-

Data Analysis: Quantify the mean fluorescence intensity of the cell population at each time point to determine the kinetics of cellular uptake.

Protocol: In Vitro Singlet Oxygen Detection [2][16]

-

Reagent Preparation: Prepare a solution of the this compound derivative and a singlet oxygen scavenger, such as 1,3-diphenylisobenzofuran (DPBF), in a suitable solvent.

-

Irradiation: Irradiate the solution with light at the absorption maximum of the this compound derivative.

-

Absorbance Monitoring: Monitor the decrease in the absorbance of DPBF at its characteristic wavelength (around 415 nm) over time. The rate of decrease is proportional to the rate of singlet oxygen generation.

-

Control Experiments: Perform control experiments in the dark and without the photosensitizer to ensure that the observed effect is due to photosensitized singlet oxygen production.

Conclusion and Future Perspectives

Novel this compound derivatives, particularly functionalized PDIs, hold immense promise as next-generation agents for photodynamic therapy and advanced bioimaging. Their tunable photophysical properties and the potential for targeted delivery make them highly attractive for the development of more effective and less invasive cancer treatments. The synthetic and experimental protocols detailed in this guide provide a solid foundation for researchers to explore and optimize these fascinating molecules further. Future research will likely focus on the development of this compound derivatives with enhanced NIR absorption and emission for deeper tissue penetration, as well as the conjugation of these molecules to targeting moieties for improved tumor selectivity. A deeper understanding of the intricate signaling pathways they modulate will be crucial for designing more potent and specific phototherapeutic agents.

References

- 1. The role of apoptosis in response to photodynamic therapy: what, where, why, and how - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A new fluorescence method to detect singlet oxygen inside phospholipid model membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. A simple protocol for the synthesis of perylene bisimides from perylene tetracarboxylic dianhydride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. New insights into the mechanisms for photodynamic therapy-induced cancer cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cell Death Pathways in Photodynamic Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Role of Bcl-2 Family Proteins in Photodynamic Therapy Mediated Cell Survival and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Involvement of Bcl-2 and Bax in photodynamic therapy-mediated apoptosis. Antisense Bcl-2 oligonucleotide sensitizes RIF 1 cells to photodynamic therapy apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Bcl-2 overexpression blocks caspase activation and downstream apoptotic events instigated by photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ROS and ROS-Mediated Cellular Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. broadpharm.com [broadpharm.com]

- 14. Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 15. Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry - Nanoscale (RSC Publishing) DOI:10.1039/D0NR01627F [pubs.rsc.org]

- 16. 1,3-Diphenylisobenzofuran - Wikipedia [en.wikipedia.org]

Theoretical and Computational Insights into Perylene Red: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perylene Red, a derivative of perylene diimide, is a high-performance organic pigment and fluorescent dye known for its exceptional photostability, high quantum yield, and vibrant red hue.[1][2] Its unique photophysical properties, stemming from its extended π-conjugated system, have led to its application in a wide range of fields, including organic electronics, photovoltaics, and increasingly, as a fluorescent probe in biological imaging.[3][4] This technical guide provides an in-depth exploration of the theoretical and computational methodologies used to understand and predict the properties of this compound, alongside detailed experimental protocols for its characterization and application.

Core Physicochemical Properties

This compound, with the CAS number 123174-58-3, is chemically known as N,N'-Bis(2,6-diisopropylphenyl)-1,6,7,12-tetraphenoxy-3,4,9,10-perylenetetracarboxylic Diimide.[5] Its molecular structure, characterized by a planar perylene core and bulky substituents, dictates its solubility and intermolecular interactions, which in turn influence its photophysical behavior in different environments.[6]

Data Presentation: Photophysical Properties

The photophysical properties of this compound are central to its functionality. The following tables summarize key quantitative data for this compound and the parent Perylene molecule for comparison.

Table 1: Photophysical Data of this compound (CAS 123174-58-3)

| Property | Value | Solvent/Conditions | Reference(s) |

| Absorption Maximum (λmax) | 465 nm | Not specified | [6] |

| 510 nm | Chloroform | [7] | |

| Emission Maximum (λem) | 612 nm | Not specified | [6] |

| 602 nm | Chloroform | [7] | |

| Fluorescence Lifetime (τ) | 5.98 ns | Chloroform | [7] |

Table 2: Photophysical Data of Perylene (Parent Compound)

| Property | Value | Solvent/Conditions | Reference(s) |

| Absorption Maximum (λmax) | 435.75 nm | Cyclohexane | [8] |

| Molar Extinction Coefficient (ε) | 38,500 cm-1M-1 | Cyclohexane (at 435.75 nm) | [8] |

| Emission Maximum (λem) | ~440 nm | Cyclohexane | [9] |

| Fluorescence Quantum Yield (ΦF) | 0.94 | Cyclohexane | [9] |

Theoretical and Computational Methodologies

Computational chemistry plays a pivotal role in elucidating the electronic structure and predicting the photophysical properties of this compound. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for this purpose.[10][11]

Protocol for TD-DFT Calculation of Absorption Spectrum

This protocol outlines the steps to calculate the absorption spectrum of this compound using the Gaussian 09 software package.

-

Geometry Optimization:

-

The first step is to obtain the optimized ground-state geometry of the this compound molecule.

-

Method: Density Functional Theory (DFT).

-

Functional: B3LYP is a commonly used hybrid functional.[12]

-

Basis Set: 6-31G(d) is a suitable basis set for organic molecules.[12]

-

Solvent Model: The Polarizable Continuum Model (PCM) can be used to simulate the solvent environment (e.g., chloroform).

-

Gaussian 09 Keywords: #p opt b3lyp/6-31g(d) scrf=(pcm,solvent=chloroform)

-

-

Excited State Calculation:

-

Using the optimized geometry, a single-point TD-DFT calculation is performed to obtain the vertical excitation energies and oscillator strengths.

-

Method: Time-Dependent Density Functional Theory (TD-DFT).

-

Functional and Basis Set: Same as the geometry optimization.

-

Number of States: It is advisable to calculate a sufficient number of excited states to cover the visible region of the spectrum (e.g., nstates=10).[12]

-

Gaussian 09 Keywords: #p td=(nstates=10) b3lyp/6-31g(d) scrf=(pcm,solvent=chloroform) geom=check guess=read

-

-

Spectrum Generation:

-

The calculated excitation energies (in eV) and oscillator strengths are used to generate a theoretical absorption spectrum. The energies are converted to wavelengths (nm), and the oscillator strengths are related to the intensity of the absorption peaks.

-

Experimental Protocols

Accurate experimental characterization is crucial to validate computational predictions and to understand the behavior of this compound in real-world applications.

Protocol for Fluorescence Quantum Yield Measurement

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. The integrating sphere method is a reliable technique for its determination.[13][14][15][16][17]

-

Sample and Reference Preparation:

-

Prepare a dilute solution of this compound in a suitable solvent (e.g., chloroform) with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

-

Prepare a blank sample containing only the solvent.

-

-

Integrating Sphere Setup:

-

Mount the integrating sphere in the spectrofluorometer.

-

Use a sample holder that allows for both direct and indirect illumination of the sample.

-

-

Measurement Procedure:

-

Blank Measurement (Indirect Illumination): Place the blank cuvette in the "OUT" position (indirect illumination) and record the spectrum. This measures the scattering from the sphere itself.

-

Blank Measurement (Direct Illumination): Place the blank cuvette in the "IN" position (direct illumination) and record the spectrum. This measures the scattering from the solvent and cuvette.

-

Sample Measurement (Indirect Illumination): Place the sample cuvette in the "OUT" position and record the spectrum. This measures the fluorescence of the sample.

-